molecular formula C11H11NO5 B12772150 N-(E)-Caffeoyl-glycine CAS No. 62430-42-6

N-(E)-Caffeoyl-glycine

Cat. No.: B12772150
CAS No.: 62430-42-6
M. Wt: 237.21 g/mol
InChI Key: ADSZIGUFCCRNIO-DUXPYHPUSA-N
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Description

N-(E)-Caffeoyl-glycine is a naturally occurring compound found in various plants. It is a derivative of caffeic acid and glycine, and it belongs to the class of hydroxycinnamic acid derivatives. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-Caffeoyl-glycine typically involves the esterification of caffeic acid with glycine. This can be achieved through various methods, including:

    Direct Esterification: This method involves the reaction of caffeic acid with glycine in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.

    Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of caffeic acid and glycine under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using chemical or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(E)-Caffeoyl-glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the caffeic acid moiety. Reagents such as alkyl halides can be used to introduce alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.

    Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

N-(E)-Caffeoyl-glycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.

    Biology: Investigated for its role in plant defense mechanisms and its potential health benefits in humans.

    Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic applications in diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of N-(E)-Caffeoyl-glycine involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: A precursor to N-(E)-Caffeoyl-glycine, known for its antioxidant properties.

    Chlorogenic Acid: Another hydroxycinnamic acid derivative with similar antioxidant effects.

    Ferulic Acid: A compound with comparable antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific combination of caffeic acid and glycine, which may confer distinct biological activities and stability compared to other similar compounds. Its glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

62430-42-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+

InChI Key

ADSZIGUFCCRNIO-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O

Origin of Product

United States

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